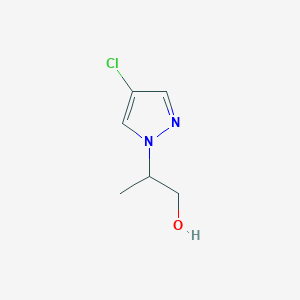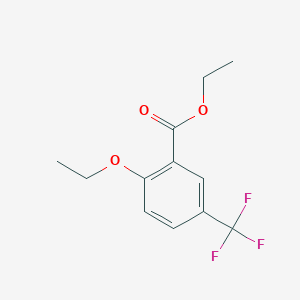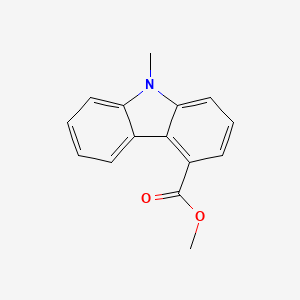
Methyl 9-methyl-9H-carbazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-methyl-9H-carbazole-4-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological properties. This particular compound is characterized by a methyl group attached to the nitrogen atom and a carboxylate group at the 4-position of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-methyl-9H-carbazole-4-carboxylate typically involves the following steps:
Nitration: The starting material, 9-methyl-9H-carbazole, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Carboxylation: The amino group is converted to a carboxylate group through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Esterification: Finally, the carboxylate group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-methyl-9H-carbazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Methyl 9-methyl-9H-carbazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 9-methyl-9H-carbazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-carbazole: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
9-Ethyl-9H-carbazole-3-carbaldehyde: Contains an ethyl group and an aldehyde group, exhibiting different chemical and biological properties.
Uniqueness
Methyl 9-methyl-9H-carbazole-4-carboxylate is unique due to the presence of both a methyl group and a carboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89369-38-0 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 9-methylcarbazole-4-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-16-12-8-4-3-6-10(12)14-11(15(17)18-2)7-5-9-13(14)16/h3-9H,1-2H3 |
InChI Key |
FUOHVVAEEDVXDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=CC=C31)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


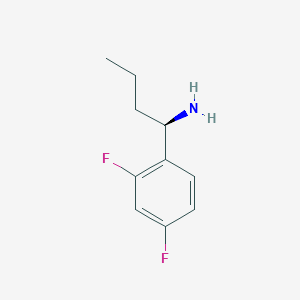
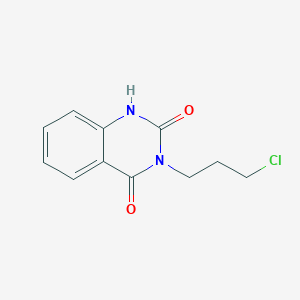

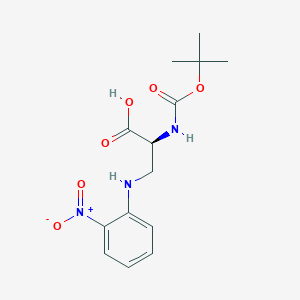
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
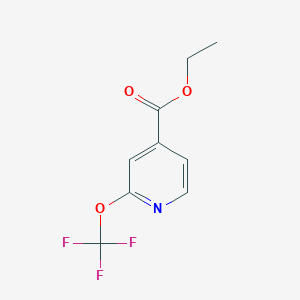
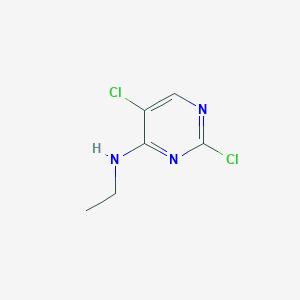
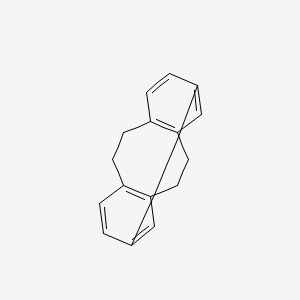

![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)
